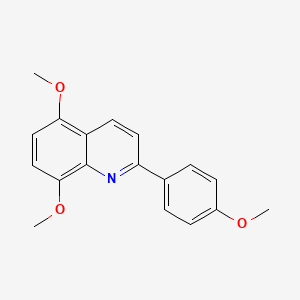
5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry .
作用機序
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can be influenced by factors such as molecular structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Quinoline derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. These factors can include temperature, pH, presence of other substances, and specific conditions within the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran . The reaction conditions often include the use of catalysts such as sodium carbonate to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
化学反応の分析
Types of Reactions: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, tetrahydrofuran solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially hydrogenated quinoline derivatives .
科学的研究の応用
Chemistry: In chemistry, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Quinoline derivatives have shown promise in the treatment of various diseases, including malaria and cancer .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have been explored for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.
類似化合物との比較
Quinine: A well-known quinoline derivative used in the treatment of malaria.
Chloroquine: Another antimalarial agent with a quinoline structure.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5,8-dimethoxy-2-(4-methoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVCMVEJBCIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2878922.png)
![N-[2-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-4-methylphenyl]acetamide](/img/structure/B2878923.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2878930.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)

![[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)
![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2878939.png)
